molecular formula C16H20N2 B13885891 2-methyl-1-phenyl-N-(pyridin-2-ylmethyl)propan-1-amine

2-methyl-1-phenyl-N-(pyridin-2-ylmethyl)propan-1-amine

Cat. No.: B13885891
M. Wt: 240.34 g/mol
InChI Key: PRTTUVHDSPQWKI-UHFFFAOYSA-N
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Description

2-methyl-1-phenyl-N-(pyridin-2-ylmethyl)propan-1-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a phenyl group, a pyridine moiety, and a propan-1-amine backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-phenyl-N-(pyridin-2-ylmethyl)propan-1-amine typically involves the reaction of 2-aminopyridine with a suitable bromoketone under specific conditions. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are mild and metal-free, making this method environmentally friendly and efficient.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-phenyl-N-(pyridin-2-ylmethyl)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like ethanol or water.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Mechanism of Action

The mechanism of action of 2-methyl-1-phenyl-N-(pyridin-2-ylmethyl)propan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it has been studied as a κ-opioid receptor antagonist, where it binds to the receptor and inhibits its activity . This interaction can modulate various physiological pathways and produce therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-1-phenyl-N-(pyridin-2-ylmethyl)propan-1-amine is unique due to its combination of a phenyl group, pyridine moiety, and propan-1-amine backbone. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

2-methyl-1-phenyl-N-(pyridin-2-ylmethyl)propan-1-amine

InChI

InChI=1S/C16H20N2/c1-13(2)16(14-8-4-3-5-9-14)18-12-15-10-6-7-11-17-15/h3-11,13,16,18H,12H2,1-2H3

InChI Key

PRTTUVHDSPQWKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=CC=C1)NCC2=CC=CC=N2

Origin of Product

United States

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